6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of phenazines and benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxybenzo[a]phenazine-6-carbaldehyde and 5-chloro-benzo[a]phenazine-6-carbaldehyde with 1,2-diaminobenzene . The reaction is carried out in the presence of dimethyl sulfoxide at reflux temperature (100–130 °C) for 4–5 hours . The product is then purified by column chromatography using silica gel and hexane as the eluent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chloro group in the benzothiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenazine: Known for its antimicrobial and anticancer properties.
Benzothiophene: Used in the synthesis of pharmaceuticals and organic materials.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combined phenazine and benzothiophene structure, which imparts a wide range of biological activities and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications make it a valuable compound for further study.
Properties
Molecular Formula |
C31H17ClN2O2S |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
(6-phenylbenzo[a]phenazin-5-yl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C31H17ClN2O2S/c32-26-21-14-6-9-17-24(21)37-30(26)31(35)36-29-20-13-5-4-12-19(20)27-28(25(29)18-10-2-1-3-11-18)34-23-16-8-7-15-22(23)33-27/h1-17H |
InChI Key |
HXHMHBOSSMBDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C6=C(C7=CC=CC=C7S6)Cl |
Origin of Product |
United States |
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